
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide
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Description
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Biological Activity
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various research studies and providing insights into its pharmacological properties.
Structural Features
The compound is characterized by:
- Isoindole moiety : Contributes to its biological activity.
- Methoxybenzamide group : Enhances solubility and interaction with biological targets.
- Cyano group : Implicated in various biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs). These methods are favored for their efficiency in producing complex molecules. Catalysts such as transition metal complexes can be employed to enhance yields and reaction rates.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antitumor Activity
Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 to 6.48 μM against breast cancer cell lines like MCF-7 and HCT 116, indicating strong potential for therapeutic applications in oncology .
Antioxidative Activity
The antioxidative properties of related compounds have been explored, revealing that certain derivatives exhibit improved antioxidative capacity compared to standard agents. These findings suggest that the compound may play a role in reducing oxidative stress, which is crucial for cancer prevention and treatment .
Antibacterial Activity
Compounds with structural similarities have also been tested for antibacterial properties, showing moderate to strong activity against various bacterial strains. This highlights the potential of this compound as a candidate for developing new antibacterial agents .
Case Study 1: Antiproliferative Effects
In a recent study, a series of methoxy-substituted benzimidazole derivatives were evaluated for their antiproliferative activity. The most promising derivatives showed selective activity against MCF-7 cells, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin . This indicates a potential pathway for further development into effective cancer treatments.
Case Study 2: Structure–Activity Relationship
Research on the structure–activity relationship (SAR) of related compounds emphasizes the importance of specific functional groups in enhancing biological activity. Variations in substituents on the benzimidazole core were shown to influence both antioxidative and antiproliferative activities, suggesting that modifications to this compound could optimize its efficacy .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-benzoyl-N'-(propylamino)urea | Urea linkage | Antitumor activity |
4-methoxy-N-(phenyl)benzamide | Methoxy group | Anti-inflammatory properties |
Isoindole derivatives | Isoindole core | Antimicrobial activity |
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-12-24-22(28)18(13-23)19-16-6-4-5-7-17(16)20(25-19)26-21(27)14-8-10-15(29-2)11-9-14/h4-11H,3,12H2,1-2H3,(H,24,28)(H,25,26,27)/b19-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERMAODBFGPVKD-HNENSFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.